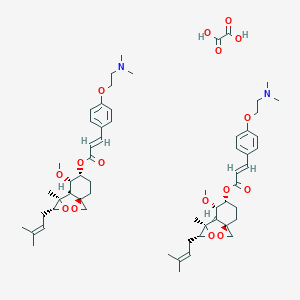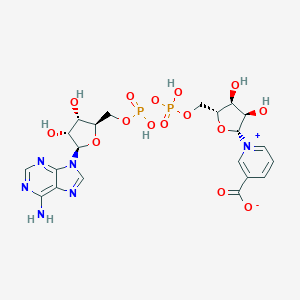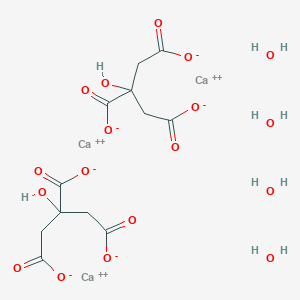
Beloranib-Hemioxalat
Übersicht
Beschreibung
Beloranib-Hemioxalat ist ein niedermolekulares Medikament, das ursprünglich von der Chong Kun Dang Pharmaceutical Corporation entwickelt und später an Zafgen, Inc. lizenziert wurde. Es ist ein Inhibitor des Enzyms Methionin-Aminopeptidase 2 (METAP2), das eine entscheidende Rolle bei der Proteinsynthese und Zellproliferation spielt . This compound wurde hauptsächlich auf sein Potenzial zur Behandlung von Fettleibigkeit und damit verbundenen Stoffwechselstörungen untersucht .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als wertvolles Werkzeug zum Studium der Enzyminhibition und der Proteinsynthesewege.
Biologie: Es wird verwendet, um die Rolle von METAP2 bei der Zellproliferation und -differenzierung zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Methionin-Aminopeptidase 2 (METAP2) hemmt. Diese Hemmung stört die Proteinsynthese und Zellproliferation, was zu einer reduzierten Fettanhäufung und Gewichtsabnahme führt. Die molekularen Ziele von this compound umfassen METAP2 und verwandte Pfade, die am Lipidstoffwechsel und der Adipogenese beteiligt sind . Indem es diese Pfade angreift, reduziert this compound effektiv die Nahrungsaufnahme, das Körpergewicht und die Fettmasse .
Wirkmechanismus
Target of Action
Beloranib hemioxalate primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is an enzyme that plays a crucial role in the regulation of the cellular processes that control metabolism .
Mode of Action
Beloranib, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It was originally designed as an angiogenesis inhibitor for the treatment of cancer . The potential anti-obesity effects of metap2 inhibition became apparent, and the clinical development of beloranib began to focus on these effects .
Pharmacokinetics
A clinical trial evaluated the efficacy, safety, and pharmacokinetics of beloranib in obese subjects with hypothalamic injury . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability.
Biochemische Analyse
Biochemical Properties
Beloranib Hemioxalate acts as an inhibitor of the enzyme Methionine aminopeptidase-2 (MetAP2) . This enzyme plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, a step critical for protein maturation .
Cellular Effects
Beloranib Hemioxalate has shown effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Beloranib Hemioxalate involves its binding interactions with the enzyme MetAP2, leading to its inhibition . This inhibition can lead to changes in gene expression and cellular metabolism .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Beloranib-Hemioxalat umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein solches Zwischenprodukt ist 4-Dimethylaminoethoxymethyl-Zimtsäuremethylester, der durch Verwendung von p-Cumarinsäuremethylestern und N,N-Dimethylamino-Chlorethanhydrochlorid über eine affine Substitutionsreaktion synthetisiert wird . Das Verfahren ist so konzipiert, dass es effizient ist, die Reaktionsschritte reduziert und die Ausbeute verbessert, wodurch es für die industrielle Produktion geeignet ist .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound konzentriert sich auf die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die sorgfältige Kontrolle von Temperatur, Druck und Lösungsmittelbedingungen, um das gewünschte Produkt zu erhalten. Die Verwendung weniger giftiger Lösungsmittel und optimierter Reaktionsschritte erhöht die Sicherheit und Effizienz des Produktionsprozesses .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Beloranib-Hemioxalat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Produkte führt.
Häufige Reagenzien und Bedingungen: Die in diesen Reaktionen verwendeten Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um die gewünschten Ergebnisse zu gewährleisten .
Hauptsächlich gebildete Produkte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifisch verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde produzieren, während Reduktionsreaktionen Alkohole oder Amine ergeben .
Vergleich Mit ähnlichen Verbindungen
Beloranib-Hemioxalat ist in seinem Wirkmechanismus als METAP2-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:
Fumagillin: Ein Analog von Beloranib, ursprünglich als Angiogenese-Inhibitor zur Krebsbehandlung entwickelt.
TNP-470: Ein weiteres Fumagillin-Analog mit ähnlichen Anti-Angiogenese-Eigenschaften.
CKD-732: Ein Derivat von Fumagillin mit verbesserten Sicherheits- und Wirksamkeitsprofilen.
This compound sticht durch seine spezifische Anwendung bei der Behandlung von Fettleibigkeit und Stoffwechselstörungen hervor, wobei in klinischen Studien eine signifikante Gewichtsabnahme und metabolische Verbesserungen gezeigt wurden .
Eigenschaften
CAS-Nummer |
529511-79-3 |
|---|---|
Molekularformel |
C60H84N2O16 |
Molekulargewicht |
1089.3 g/mol |
IUPAC-Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid |
InChI |
InChI=1S/2C29H41NO6.C2H2O4/c2*1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h2*7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b2*14-10+;/t2*23-,24-,26-,27-,28+,29+;/m11./s1 |
InChI-Schlüssel |
ZKEMUPZLDSXZCX-CEVDDVLHSA-N |
SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O |
Isomerische SMILES |
CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.C(=O)(O)C(=O)O |
Kanonische SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O |
Synonyme |
(3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)oct-6-yl (2E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylate beloranib CKD-732 CKD732 O-(4-dimethylaminoethoxycinnamoyl)fumagillol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)










![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
